molecular formula C8H3BrF3NO2 B12866621 2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole

2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12866621
M. Wt: 282.01 g/mol
InChI Key: VSGFJQZXNWKILB-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole is an organic compound belonging to the class of benzoxazoles. It is characterized by the presence of a bromine atom at the second position and a trifluoromethoxy group at the fifth position on the benzoxazole ring.

Preparation Methods

The synthesis of 2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole typically involves the bromination of 5-(trifluoromethoxy)benzo[d]oxazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole is not well-documented. its structural features suggest that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole include:

The unique combination of the bromine atom and the trifluoromethoxy group in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.

Properties

Molecular Formula

C8H3BrF3NO2

Molecular Weight

282.01 g/mol

IUPAC Name

2-bromo-5-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H3BrF3NO2/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H

InChI Key

VSGFJQZXNWKILB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)Br

Origin of Product

United States

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